Home > Products > Screening Compounds P138762 > Lividomycin A sulfate
Lividomycin A sulfate - 54911-32-9

Lividomycin A sulfate

Catalog Number: EVT-434332
CAS Number: 54911-32-9
Molecular Formula: C29H57N5O22S
Molecular Weight: 859.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lividomycin A sulfate is a complex aminoglycoside antibiotic known for its unique structural properties and biological activity. It is characterized by a significant number of hydroxyl groups and a distinctive five-ring structure, making it one of the most substituted compounds in its class. This compound has garnered attention due to its potential applications in treating bacterial infections, particularly those caused by resistant strains.

Source

Lividomycin A was originally isolated from the fermentation products of Micromonospora griseorubida, a type of actinobacteria. The compound is typically produced through the cultivation of this microorganism under specific conditions that favor antibiotic production.

Classification

Lividomycin A falls under the category of aminoglycoside antibiotics, which are primarily used to combat gram-negative bacterial infections. These antibiotics function by inhibiting protein synthesis in bacteria, thereby exerting their antibacterial effects.

Synthesis Analysis

Methods

The synthesis of lividomycin A sulfate involves several steps, typically beginning with the extraction from Micromonospora griseorubida. Chemical modifications can also be made to enhance its antibacterial efficacy or alter its pharmacokinetic properties.

  1. Fermentation: Cultivation of Micromonospora griseorubida in a nutrient-rich medium.
  2. Extraction: Isolation of lividomycin A from the culture broth using solvent extraction techniques.
  3. Purification: Further purification through chromatographic methods to obtain lividomycin A sulfate in a usable form.

Technical Details

Recent studies have focused on optimizing the fermentation conditions and extraction methods to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the compound.

Molecular Structure Analysis

Structure

Lividomycin A sulfate features a complex five-ring structure with multiple hydroxyl groups, contributing to its solubility and interaction with biological targets. The molecular formula is C₁₈H₃₁N₅O₈S, indicating the presence of sulfur in its sulfate form.

Data

The compound's crystal structure has been analyzed using X-ray crystallography, revealing insights into its binding interactions with ribosomal RNA. The resolution of these structures typically ranges from 2.2 to 3.0 Å, allowing for detailed observation of molecular interactions.

Chemical Reactions Analysis

Reactions

Lividomycin A undergoes various chemical reactions typical for aminoglycosides, including phosphorylation and glycosylation reactions that can modify its activity and stability.

  1. Phosphorylation: Interaction with kinases can lead to phosphorylation at specific hydroxyl groups.
  2. Hydrolysis: Under certain conditions, lividomycin A can hydrolyze, affecting its antibacterial potency.

Technical Details

The reactivity of lividomycin A is influenced by pH and the presence of specific ions in solution, which can alter its binding affinity to ribosomal RNA and other biological molecules.

Mechanism of Action

Process

Lividomycin A exerts its antibacterial effects primarily by binding to the bacterial ribosome, specifically targeting the decoding site (A site) on ribosomal RNA. This binding inhibits protein synthesis by disrupting the translation process.

Data

Studies have shown that lividomycin A forms multiple hydrogen bonds with ribosomal RNA, stabilizing its interaction and preventing proper decoding during protein synthesis. The compound's unique structure allows it to adopt different conformations when bound, which may contribute to its effectiveness against resistant bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to multiple hydroxyl groups.
  • Melting Point: Specific melting point data is often not disclosed due to variability in purity.

Chemical Properties

  • Molecular Weight: Approximately 453.54 g/mol.
  • pKa Values: The pKa values for the amino groups in lividomycin A have been studied using nuclear magnetic resonance spectroscopy, indicating significant acid-base behavior relevant for its biological activity.
Applications

Scientific Uses

Lividomycin A sulfate is primarily used in research settings focused on antibiotic development and resistance mechanisms. Its unique structural properties make it a candidate for further modifications aimed at enhancing efficacy against resistant bacterial strains. Additionally, it serves as a model compound for studying aminoglycoside interactions with ribosomal RNA and understanding the mechanisms behind antibiotic resistance.

Mechanism of Action and Molecular Targets

Ribosomal Binding Specificity and A-Site Interactions

Lividomycin A sulfate, an aminoglycoside antibiotic from the 4,5-disubstituted 2-deoxystreptamine (2-DOS) class, exerts its bactericidal effects by selectively binding to the prokaryotic 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This compound targets the decoding aminoacyl-tRNA site (A-site), a conserved region critical for mRNA translation accuracy. Structural studies reveal that Lividomycin A binds within the major groove of helix 44 of 16S rRNA, interacting with nucleotides A1408, A1492, and A1493 (E. coli numbering) [3] [7]. The binding pocket accommodates Lividomycin’s unique d-ribose moiety and multi-ring structure, facilitating hydrogen bonding with G1494, U1495, and C1407, while its hydroxyl groups form water-mediated contacts with U1498 [3] [5].

A defining feature is the pH-dependent binding affinity: Protonation of Lividomycin’s amino groups (pKa 6.5–8.5) enhances electrostatic interactions with rRNA phosphates. Natural abundance 15N NMR studies confirm that protonation of rings I (central 2-DOS) and II (prime ring) is thermodynamically coupled to rRNA binding, increasing stability at physiological pH [3].

Table 1: Key Interactions of Lividomycin A with 16S rRNA

Lividomycin Chemical GrouprRNA Nucleotide TargetInteraction Type
Ring I (2-DOS) amino groupsG1494, U1495Hydrogen bonding
Ring I O5 hydroxylC1407, G1494Hydrogen bonding
Ring II (d-ribose) hydroxylA1408Water-mediated
Ring III (double-prime)G1405, U1406 phosphateElectrostatic/H-bonding

Disruption of Translational Fidelity in Bacterial Protein Synthesis

Binding of Lividomycin A to the ribosomal A-site induces a conformational rearrangement of nucleotides A1492 and A1493, displacing them by 3–4 Å toward the minor groove [3] [7]. This displacement mimics the "closed" conformation typically adopted during cognate tRNA-mRNA pairing, leading to misreading of mRNA codons in two key ways:

  • Reduced Discriminatory Power: The antibiotic stabilizes near-cognate tRNA anticodon-codon pairings, allowing non-cognate amino acids to incorporate into nascent peptides [3].
  • Inhibition of Translocation: By locking A1492/A1493 in a flipped-out state, Lividomycin impedes EF-G-dependent ribosomal movement along mRNA, stalling polypeptide chain elongation [7].

Biochemical assays demonstrate dose-dependent increases in misincorporation errors (e.g., phenylalanine for leucine) and premature termination, culminating in toxic, non-functional proteins that accumulate intracellularly [1] [7].

Structural Basis of Bulged Nucleotide Stabilization in rRNA

The displacement of A1492/A1493 is facilitated by Lividomycin’s pseudo-base-pairing with A1408 via its prime ring hydroxyl and amino groups [5]. Comparative crystallography of 4,5- and 4,6-disubstituted aminoglycosides (e.g., paromomycin vs. tobramycin) shows that Lividomycin’s d-ribose moiety in ring II creates additional van der Waals contacts with the rRNA backbone, enhancing A1492/A1493 stabilization beyond that observed in other aminoglycosides [3] [5].

Notably, the asymmetric internal loop (A1408–A1492–A1493) lacks ribosomal protein contacts, enabling Lividomycin to bind oligonucleotide mimics of the A-site with affinity comparable to intact ribosomes. NMR studies of a 27mer A-site model confirm identical drug-induced protections from dimethyl sulfate (DMS) methylation in both isolated RNA and 30S subunits [3]. This validates the use of simplified models for mechanistic studies.

Comparative Efficacy Against Gram-Positive vs. Gram-Negative Ribosomal Targets

While Lividomycin A exhibits broad-spectrum activity, its efficacy is modulated by bacterial cell envelope architecture and resistance enzymes:

  • Gram-Negative Bacteria: Reduced permeability due to the outer membrane (OM) barrier limits access to ribosomes. OM porins restrict transit of hydrophilic aminoglycosides; however, Lividomycin’s hydrophilicity (logP < −3) permits slow diffusion through OmpF/C channels [2] [4]. Once internalized, it effectively inhibits translation in E. coli and Klebsiella pneumoniae. However, enzymatic inactivation via phosphorylation (see below) significantly compromises efficacy [8].
  • Gram-Positive Bacteria: Absence of an OM facilitates direct access to cytoplasmic ribosomes. Lividomycin demonstrates potent activity against Mycobacterium tuberculosis (MIC ≤2 µg/ml) and Staphylococcus aureus by unimpeded binding to the structurally conserved A-site [4].

Table 2: Efficacy and Resistance Factors in Bacterial Pathogens

Bacterial TypeRepresentative PathogensPrimary Resistance MechanismImpact on Lividomycin
Gram-negativeE. coli, P. aeruginosaPhosphorylation at d-ribose OH group8–16-fold MIC increase via inactivation [8]
Gram-negativeA. baumanniiEfflux pumpsReduced cytoplasmic accumulation [2]
Gram-positiveS. aureusNone (intrinsically susceptible)MIC90 ≤4 µg/ml [4]

Resistance Determinants:

  • Enzymatic Inactivation: R factor-mediated phosphorylation by APH(3′) enzymes selectively targets Lividomycin’s d-ribose hydroxyl group using ATP, rendering it incapable of rRNA binding [8]. This mechanism also inactivates structurally similar antibiotics (neomycin, paromomycin) but spares kanamycins lacking the d-ribose moiety [8].
  • Target Methylation: Though not reported for Lividomycin itself, 16S rRNA methyltransferases (e.g., ArmA) confer high-level resistance to related 4,5-disubstituted aminoglycosides by methylating G1405, disrupting drug-RNA hydrogen bonding [5] [9].

Properties

CAS Number

54911-32-9

Product Name

Lividomycin A sulfate

IUPAC Name

2-[5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;sulfuric acid

Molecular Formula

C29H57N5O22S

Molecular Weight

859.9 g/mol

InChI

InChI=1S/C29H55N5O18.H2O4S/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26;1-5(2,3)4/h7-29,35-44H,1-6,30-34H2;(H2,1,2,3,4)

InChI Key

STOAZZFOPVGXEX-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.